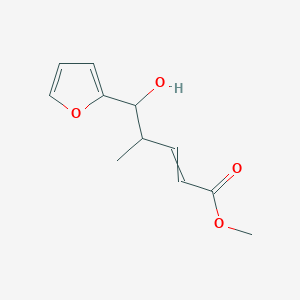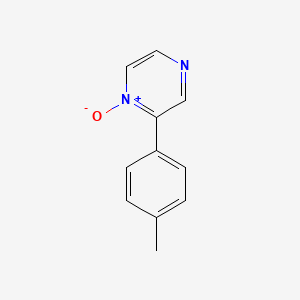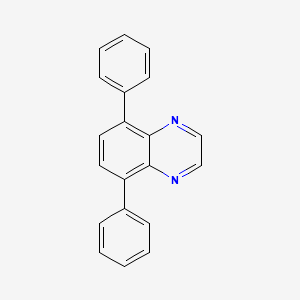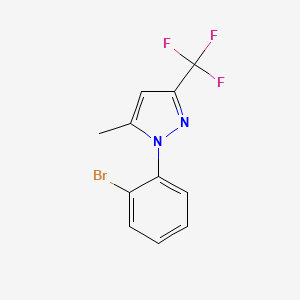![molecular formula C19H18F3NO B14181063 (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one CAS No. 919997-70-9](/img/structure/B14181063.png)
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, an imine linkage, and aromatic rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one typically involves a multi-step process. One common method includes the condensation of 2-ethylbenzaldehyde with 4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The compound’s trifluoromethyl group and imine linkage play crucial roles in its activity. It may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2-Ethylphenyl)-2-propenal: Shares the 2-ethylphenyl group but differs in the functional groups attached.
4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one: Similar backbone but lacks the imine linkage.
(E)-3-(4-Methylphenyl)-2-propenal: Contains the 4-methylphenyl group but differs in the overall structure.
Uniqueness
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one is unique due to its combination of a trifluoromethyl group, imine linkage, and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
919997-70-9 |
|---|---|
Formule moléculaire |
C19H18F3NO |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
3-(2-ethylphenyl)imino-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C19H18F3NO/c1-3-14-6-4-5-7-16(14)23-18(19(20,21)22)12-17(24)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3 |
Clé InChI |
BONYBFAESSIOOT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N=C(CC(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


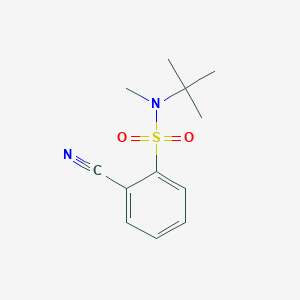
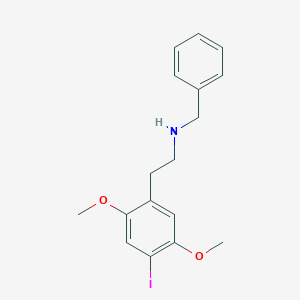
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
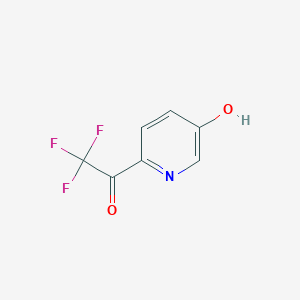
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

amino}benzonitrile](/img/structure/B14181021.png)
